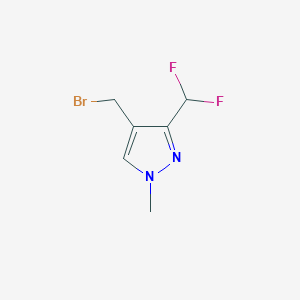

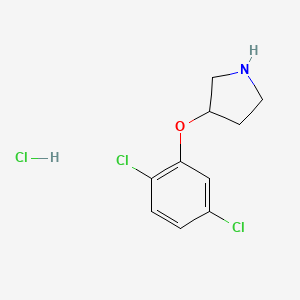

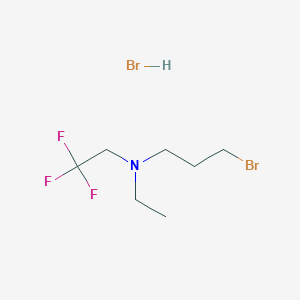

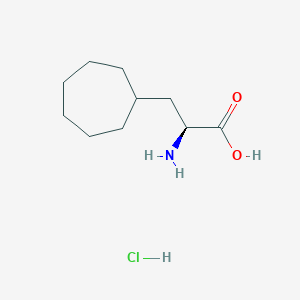

4-(bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole

Overview

Description

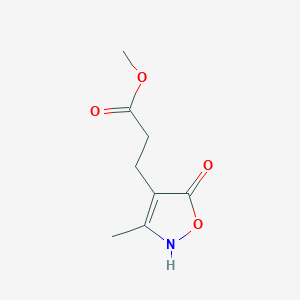

The compound “4-(bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are used in various fields such as medicine, agriculture, and materials due to their diverse biological activities .

Chemical Reactions Analysis

The bromomethyl and difluoromethyl groups are likely to be reactive. The bromomethyl group could undergo nucleophilic substitution reactions, while the difluoromethyl group could participate in various reactions due to the presence of the electron-withdrawing fluorine atoms .Scientific Research Applications

Antifungal Activity

- A study by Du et al. (2015) synthesized novel compounds related to 4-(bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole, demonstrating significant antifungal activity against several phytopathogenic fungi. They employed Topomer CoMFA to develop a structure-activity relationship model for these compounds (Du et al., 2015).

Catalytic Activity in Chemical Reactions

- Research by Ocansey et al. (2018) reported the synthesis of bulky pyrazole-based ligands, including variants of the subject compound. These ligands were used in bis(pyrazolyl)palladium complexes, showing catalytic activity in Suzuki–Miyaura cross-coupling reactions (Ocansey et al., 2018).

Synthesis of Chelates for Immunoassay

- Pang Li-hua (2009) conducted research on the synthesis and characterization of time-resolved fluorescence immunoassay chelates, using derivatives of this compound as intermediates (Pang Li-hua, 2009).

Antibacterial and Antifungal Properties

- A study by Pundeer et al. (2013) synthesized derivatives of the compound, demonstrating potential antibacterial and antifungal activities. This research compared their effectiveness with commercial antibiotics and antifungal agents (Pundeer et al., 2013).

Synthesis of Pyrano[2,3-c]-Pyrazoles

- Al-Matar et al. (2010) described a solvent-free synthesis method for Pyrano[2,3-c]-pyrazoles, involving compounds related to this compound (Al-Matar et al., 2010).

Mechanism of Action

Target of Action

It is known that fluorine atoms play crucial roles in life science and materials science-related applications .

Mode of Action

The mode of action of 4-(bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole involves the selective introduction of fluorine atoms and fluorinated moieties into organic molecules . This process is part of a broader research field that has seen significant growth, as fluorine atoms are crucial in various applications related to life sciences and materials sciences .

Biochemical Pathways

The introduction of fluorine atoms and fluorinated moieties into organic molecules is a key process in life science and materials science-related applications . This process can bring about many beneficial effects to the target molecules .

Result of Action

The introduction of fluorine atoms and fluorinated moieties into organic molecules can often bring about many beneficial effects to the target molecules .

Action Environment

The action of this compound is influenced by the reaction environment . For instance, a study found that the outcomes of a reaction involving a similar compound were restricted by the reaction environment . Without the use of a base, gem-difluoro-oxylated quinazolin(thi)ones were afforded effectively as a sole product. In contrast, only monofluoro-oxylated analogues were obtained under basic conditions .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(bromomethyl)-3-(difluoromethyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrF2N2/c1-11-3-4(2-7)5(10-11)6(8)9/h3,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYFCXVZKDSFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

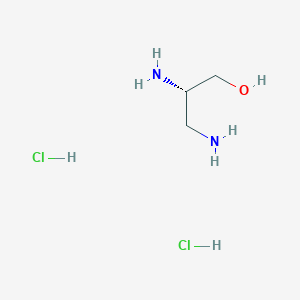

![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B1448470.png)

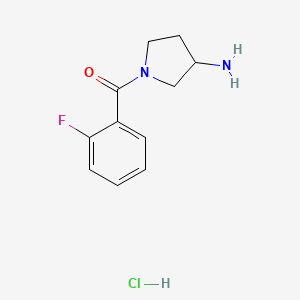

![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1448476.png)